molecular formula C21H19ClN4O2S B2622676 N-[2-(2-chlorophenyl)ethyl]-3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanamide CAS No. 1028685-07-5

N-[2-(2-chlorophenyl)ethyl]-3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanamide

Cat. No.: B2622676
CAS No.: 1028685-07-5
M. Wt: 426.92
InChI Key: OATQTNYXLJONNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a complex heterocyclic core, combining an imidazo[1,2-c]quinazolin scaffold with a propanamide side chain substituted with a 2-chlorophenethyl group. Such methodologies may be extrapolated to infer plausible synthetic routes for the target compound.

Properties

CAS No.

1028685-07-5

Molecular Formula

C21H19ClN4O2S

Molecular Weight

426.92

IUPAC Name

N-[2-(2-chlorophenyl)ethyl]-3-(3-oxo-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-2-yl)propanamide

InChI

InChI=1S/C21H19ClN4O2S/c22-15-7-3-1-5-13(15)11-12-23-18(27)10-9-17-20(28)26-19(24-17)14-6-2-4-8-16(14)25-21(26)29/h1-8,17,24H,9-12H2,(H,23,27)

InChI Key

OATQTNYXLJONNV-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)CCNC(=O)CCC2C(=O)N3C(=C4C=CC=CC4=NC3=S)N2)Cl

solubility

not available

Origin of Product

United States

Biological Activity

N-[2-(2-chlorophenyl)ethyl]-3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, including anticancer, antimicrobial, and anticonvulsant activities based on recent studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H19ClN4O2SC_{19}H_{19}ClN_{4}O_{2}S. Its structure features a quinazoline core with thioxo and imidazo functionalities which are crucial for its biological activity. The presence of the chlorophenyl group enhances its pharmacological profile.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of this compound. For instance, derivatives of quinazoline have shown promising results against various cancer cell lines:

  • In Vitro Cytotoxicity : The compound was tested against HCT116 (colon), MCF-7 (breast), and HepG2 (liver) cancer cell lines. The IC50 values indicate the concentration required to inhibit cell growth by 50%. For example:
    Cell LineIC50 (μM) after 48hIC50 (μM) after 72h
    HCT11610.725.33
    MCF-721.29-
    HepG217.487.94

These results suggest that the compound exhibits moderate to good cytotoxicity, comparable to established chemotherapeutics like doxorubicin .

Antimicrobial Activity

The compound also demonstrated antimicrobial properties in various studies. Specific derivatives containing similar thioxo and quinazoline structures have been shown to possess antibacterial and antifungal activities. For example:

  • Antibacterial Activity : Compounds derived from quinazoline have been reported to exhibit significant activity against Gram-positive and Gram-negative bacteria .

Anticonvulsant Activity

In addition to its anticancer and antimicrobial effects, the compound has been evaluated for anticonvulsant activity . Research indicates that certain derivatives of quinazoline can effectively reduce seizure activity in animal models .

The mechanisms underlying the biological activities of this compound involve:

  • Inhibition of Cell Proliferation : The compound targets specific pathways involved in cell cycle regulation.
  • Induction of Apoptosis : It promotes programmed cell death in cancer cells through activation of caspases.
  • Antimicrobial Mechanisms : The thioxo group may interfere with bacterial cell wall synthesis or function.

Case Studies

Several case studies highlight the efficacy of this compound in various biological assays:

  • Study on Cancer Cell Lines : A series of synthesized quinazoline derivatives were evaluated against multiple cancer cell lines with promising results indicating potential for further development as anticancer agents .
  • Antimicrobial Evaluation : A study demonstrated that derivatives exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting a broad spectrum of antimicrobial activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle and Functional Group Analysis

The imidazo[1,2-c]quinazolin core distinguishes the target compound from other heterocyclic systems, such as:

  • Triazolo[4,3-a]pyridines (e.g., Example 284 in EP 3 532 474 B1): These feature a fused triazole-pyridine system, often substituted with halogens (e.g., Cl) and fluorinated alkyl groups (e.g., trifluoropropoxy) .
  • Oxadiazole-thiazole hybrids (): These combine oxadiazole and thiazole rings linked via sulfanyl-propanamide chains .

Substituent Effects

  • 2-Chlorophenethyl group : This substituent introduces steric bulk and lipophilicity, which may improve membrane permeability compared to smaller substituents (e.g., pyridazinyl groups in Example 285 ).
  • Fluorinated substituents (e.g., in Example 284 ): Trifluoromethyl or difluoromethyl groups enhance metabolic stability and electron-withdrawing effects, whereas the target compound’s chloro substituent offers moderate electronegativity.

Research Findings and Methodological Insights

  • Lumping Strategies : Organic compounds with analogous cores (e.g., imidazoquinazolin or triazolopyridine) may be grouped as surrogates in computational models to simplify reaction networks, though this risks overlooking nuanced reactivity differences .
  • Crystallographic Analysis : SHELX software remains widely used for structural refinement of small molecules, suggesting that the target compound’s crystal structure (if resolved) would likely employ SHELXL for precision .

Q & A

Q. What are the common synthetic routes for this compound, and how can reaction conditions be optimized for yield improvement?

The synthesis typically involves three key steps: (1) formation of the imidazoquinazoline core via cyclization of quinazoline precursors, (2) introduction of the thioxo group at position 5 via sulfurization reagents (e.g., Lawesson’s reagent), and (3) coupling the chlorophenyl-ethyl-propanamide side chain using carbodiimide-mediated amide bond formation . Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
  • Temperature control : Lowering reaction temperatures (0–5°C) during coupling steps minimizes side reactions .
  • Catalyst use : Triethylamine or DMAP enhances nucleophilic substitution efficiency .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing its molecular structure?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments and confirms substitution patterns (e.g., thioxo group at δ 160–170 ppm for sulfur-containing carbons) .
  • X-ray crystallography : SHELXL software refines crystal structures to resolve bond lengths and angles, critical for confirming tautomeric forms (e.g., thione vs. thiol) .
  • Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different in vitro models?

Discrepancies may arise from assay-specific variables (e.g., cell line genetic backgrounds, incubation times). Methodological solutions include:

  • Standardized protocols : Use identical cell lines (e.g., HEK293 vs. HeLa) and ATP concentrations in kinase inhibition assays .
  • Dose-response validation : Repeat experiments with a wider concentration range (e.g., 0.1–100 µM) to identify non-linear effects .
  • Meta-analysis : Compare data across studies using statistical tools (e.g., ANOVA) to isolate confounding variables .

Q. What computational modeling approaches predict binding affinity with kinase targets?

  • Molecular docking (AutoDock/Vina) : Models interactions between the compound’s thioxo group and kinase ATP-binding pockets (e.g., EGFR or VEGFR2) .
  • Molecular dynamics (MD) simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to identify critical hydrogen bonds .
  • QSAR models : Use descriptors like logP and topological polar surface area to correlate structural features with inhibitory activity .

Q. How can stability under varying pH and temperature conditions be systematically evaluated for formulation studies?

  • Forced degradation studies : Expose the compound to pH 1–13 buffers at 40°C for 24–72 hours, monitoring degradation via HPLC .
  • Thermal analysis : Differential scanning calorimetry (DSC) identifies melting points and polymorphic transitions .
  • Light exposure tests : Use ICH Q1B guidelines to assess photostability under UV/visible light .

Q. What strategies mitigate off-target effects observed in pharmacological studies?

  • Selectivity screening : Profile the compound against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target interactions .
  • Structure-activity relationship (SAR) studies : Modify the chlorophenyl or propanamide moiety to reduce affinity for non-target proteins .
  • Proteome-wide profiling : Use chemical proteomics (e.g., affinity pulldown with SILAC labeling) to map unintended binding partners .

Q. How should experiments differentiate thione-thiol tautomerism from other dynamic structural phenomena?

  • Variable-temperature NMR : Monitor proton shifts (e.g., NH or SH groups) to detect tautomeric equilibria .
  • X-ray crystallography : Resolve sulfur oxidation states in crystal structures .
  • Computational analysis : Compare DFT-calculated tautomer energies (e.g., Gaussian09) with experimental data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.